molecular formula C11H11NO3 B3274401 Methyl 2-methyl-3-oxoisoindoline-1-carboxylate CAS No. 60652-04-2

Methyl 2-methyl-3-oxoisoindoline-1-carboxylate

Cat. No.: B3274401
CAS No.: 60652-04-2
M. Wt: 205.21 g/mol
InChI Key: YGJXRWPTJPMSRD-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-oxoisoindoline-1-carboxylate is an organic compound with the molecular formula C11H11NO3. It belongs to the class of isoindoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-methyl-3-oxoisoindoline-1-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-methyl-3-oxoisoindoline-1-carbonitrile with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the compound while minimizing the reaction time and energy consumption .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-oxoisoindoline-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-methyl-3-oxoisoindoline-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-oxoisoindoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-3-oxoisoindoline-1-carbonitrile
  • Methyl 2-methyl-3-oxoisoindoline-1-carboxylate
  • 2-Methyl-1H-indole-3-carboxylate

Uniqueness

This compound is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ester group allows for various chemical modifications, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 2-methyl-3-oxo-1H-isoindole-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-9(11(14)15-2)7-5-3-4-6-8(7)10(12)13/h3-6,9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJXRWPTJPMSRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=CC=CC=C2C1=O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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